Glycopyrrolate iodide

Description

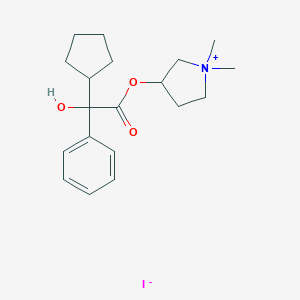

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3.HI/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXIQDYNAVSOAZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469445 |

Source

|

| Record name | 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873295-32-0 |

Source

|

| Record name | 3-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-1,1-dimethylpyrrolidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Glycopyrrolate Iodide on Muscarinic Receptors

Abstract

Glycopyrrolate, a quaternary ammonium synthetic muscarinic receptor antagonist, is a cornerstone in various clinical applications, primarily owing to its ability to competitively inhibit the effects of acetylcholine at muscarinic receptors.[1][2] This technical guide provides a comprehensive exploration of the molecular interactions, binding kinetics, and downstream signaling consequences of glycopyrrolate's action on the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). We will delve into the nuanced binding profile of glycopyrrolate, its functional antagonism, and the established experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of glycopyrrolate's pharmacology.

Introduction: The Muscarinic Cholinergic System and the Role of Glycopyrrolate

The muscarinic cholinergic system, a critical component of the parasympathetic nervous system, regulates a vast array of physiological functions, including smooth muscle contraction, glandular secretion, and heart rate modulation. These actions are mediated by acetylcholine (ACh) binding to and activating one of the five G-protein coupled muscarinic receptor subtypes (M1-M5).[3] Glycopyrrolate serves as a competitive antagonist at these receptors, meaning it binds to the same site as acetylcholine but does not activate the receptor, thereby blocking ACh-mediated signaling.[1] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, resulting in predominantly peripheral effects and minimal central nervous system side effects.[4]

Molecular Interaction and Binding Profile of Glycopyrrolate

Glycopyrrolate's primary mechanism of action is its reversible, competitive antagonism of acetylcholine at muscarinic receptors. This interaction is characterized by its binding affinity (Ki) and functional potency (pA2/pKB), which have been determined through various in vitro studies.

Binding Affinity and Subtype Selectivity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. These assays typically involve the use of a radiolabeled ligand, such as [3H]-N-methylscopolamine ([3H]-NMS), which binds to muscarinic receptors.[5] The ability of unlabeled glycopyrrolate to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

While glycopyrrolate is generally considered a non-selective muscarinic antagonist, studies have revealed some nuances in its binding profile across the M1-M3 subtypes.[6] Some research indicates a slightly higher affinity for M3 receptors compared to M1 and M2 receptors.[6] Functional affinity studies, such as Schild analysis, have also demonstrated a higher affinity of glycopyrrolate for M1 and M3 receptors over M2 receptors.[6]

| Receptor Subtype | Binding Affinity (Ki) in nM | Functional Potency (pA2/pKB) | Primary G-Protein Coupling |

| M1 | 0.60[7] | 10.31–11 (pKB)[6] | Gq/11[3] |

| M2 | 0.03[7], 1.89[8] | 8.16–9.09 (pA2)[6] | Gi/o[3] |

| M3 | 1.69[8] | 10.31 (pKB)[9] | Gq/11[3] |

| M4 | Data less prevalent | Data less prevalent | Gi/o[3] |

| M5 | Data less prevalent | Data less prevalent | Gq/11[3] |

Note: Ki and pA2/pKB values can vary depending on the tissue, cell line, and experimental conditions used.

Binding Kinetics: The Basis for a Long Duration of Action

A key characteristic of glycopyrrolate is its long duration of action, which is attributed to its slow dissociation from muscarinic receptors.[10] Kinetic studies have demonstrated that glycopyrrolate dissociates from human airway smooth muscle (HASM) muscarinic receptors more slowly than other antagonists like ipratropium bromide.[6][10] This prolonged receptor occupancy provides a sustained blockade of cholinergic neurotransmission.[6]

Functional Antagonism and Downstream Signaling Consequences

By blocking muscarinic receptors, glycopyrrolate inhibits the downstream signaling cascades initiated by acetylcholine. The specific cellular response that is blocked depends on the receptor subtype and its associated G-protein.

Blockade of Gq/11-Coupled Receptors (M1, M3, M5)

M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Glycopyrrolate's antagonism of these receptors prevents this cascade, leading to:

-

Reduced smooth muscle contraction: In tissues like the bronchi and gastrointestinal tract, M3 receptor blockade leads to smooth muscle relaxation.

-

Decreased glandular secretion: Blockade of M3 receptors in salivary, bronchial, and gastric glands reduces secretions.

-

Modulation of neuronal excitability: Inhibition of M1 receptors in the central and peripheral nervous systems can affect cognitive processes and ganglionic transmission.

Blockade of Gi/o-Coupled Receptors (M2, M4)

M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ subunits of Gi/o can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels. Glycopyrrolate's antagonism of these receptors results in:

-

Increased heart rate: Blockade of M2 receptors in the sinoatrial node of the heart removes the inhibitory effect of acetylcholine, leading to tachycardia.

-

Modulation of neurotransmitter release: Inhibition of presynaptic M2 and M4 autoreceptors can increase the release of acetylcholine and other neurotransmitters.

Experimental Methodologies for Characterizing Glycopyrrolate's Action

The pharmacological profile of glycopyrrolate has been meticulously characterized using a variety of in vitro assays. These protocols are essential for understanding its mechanism of action and for the development of new muscarinic receptor antagonists.

Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of glycopyrrolate for muscarinic receptors.

Principle: This assay measures the ability of unlabeled glycopyrrolate to compete with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) for binding to receptors in a cell membrane preparation.[11]

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells stably transfected with the human M2 receptor).

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of the membrane preparation to each well.

-

Add increasing concentrations of unlabeled glycopyrrolate to the wells.

-

Add a fixed concentration of the radiolabeled ligand (e.g., [3H]-NMS) to all wells.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist like atropine).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding for each concentration of glycopyrrolate by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of glycopyrrolate to generate a competition curve.

-

Determine the IC50 value (the concentration of glycopyrrolate that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are crucial for determining the potency of glycopyrrolate in blocking the physiological response to muscarinic receptor activation.

Principle: This assay measures the ability of glycopyrrolate to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing M1, M3, or M5 receptors.[1]

Step-by-Step Protocol:

-

Cell Preparation:

-

Plate cells expressing the Gq/11-coupled muscarinic receptor subtype in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Antagonist Pre-incubation:

-

Add increasing concentrations of glycopyrrolate to the wells and incubate for a short period.

-

-

Agonist Stimulation and Measurement:

-

Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to the wells.

-

Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Plot the peak fluorescence response against the log concentration of glycopyrrolate to generate an inhibition curve.

-

Determine the IC50 value, which represents the concentration of glycopyrrolate that inhibits 50% of the agonist-induced calcium response.

-

Principle: This assay measures the ability of glycopyrrolate to reverse the inhibition of adenylyl cyclase activity caused by a muscarinic agonist in cells expressing M2 or M4 receptors.[12]

Step-by-Step Protocol:

-

Cell Preparation:

-

Plate cells expressing the Gi/o-coupled muscarinic receptor subtype in a 96-well plate.

-

-

Assay Setup:

-

Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

-

Add a fixed concentration of a muscarinic agonist to inhibit the forskolin-stimulated cAMP production.

-

Add increasing concentrations of glycopyrrolate.

-

-

Incubation:

-

Incubate the plate for a defined period to allow for changes in cAMP levels.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of glycopyrrolate.

-

Determine the IC50 value, representing the concentration of glycopyrrolate that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Schild Analysis

Schild analysis is a powerful method to determine the equilibrium dissociation constant (pA2 or pKB) of a competitive antagonist from functional data and to confirm the competitive nature of the antagonism.

Principle: A competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist without affecting the maximum response. The magnitude of this shift is dependent on the concentration of the antagonist.

Methodology:

-

Generate a concentration-response curve for a muscarinic agonist in the absence of glycopyrrolate.

-

Generate several concentration-response curves for the same agonist in the presence of increasing, fixed concentrations of glycopyrrolate.

-

Calculate the dose ratio (DR) for each concentration of glycopyrrolate, where DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of glycopyrrolate on the x-axis.

-

For a simple competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line is equal to the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB).

Structural Basis of Interaction

Molecular modeling and structural studies have provided insights into the binding of antagonists to muscarinic receptors. The orthosteric binding pocket is located within the transmembrane helices of the receptor. The binding of glycopyrrolate is thought to involve interactions with key amino acid residues within this pocket, preventing the conformational changes necessary for receptor activation. Further research, including co-crystallization studies, will be instrumental in fully elucidating the precise molecular interactions between glycopyrrolate and each muscarinic receptor subtype.

Conclusion

Glycopyrrolate iodide exerts its pharmacological effects through competitive antagonism at muscarinic acetylcholine receptors. Its relatively non-selective binding profile, coupled with slow dissociation kinetics, results in a potent and long-lasting inhibition of parasympathetic activity. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for its effective clinical use and for the rational design of future muscarinic receptor-targeted therapeutics. The experimental protocols described herein represent the foundational tools for the continued exploration of muscarinic receptor pharmacology.

References

-

Haddad, E. B., Patel, H., Keeling, J. E., Yacoub, M. H., Barnes, P. J., & Belvisi, M. G. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British journal of pharmacology, 127(2), 413–420. [Link]

-

Haddad, E. B., Patel, H., Keeling, J. E., Yacoub, M. H., Barnes, P. J., & Belvisi, M. G. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British journal of pharmacology, 127(2), 413–420. [Link]

-

Lau, W. M., & Szilagyi, M. (1992). A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor. General pharmacology, 23(6), 1165–1170. [Link]

-

Chabicovsky, M., Winkler, S., Soeberdt, M., Schlupp, P., Maren, W., & Zügner, R. (2019). Pharmacology, toxicology and clinical safety of glycopyrrolate. Toxicology and applied pharmacology, 370, 154–169. [Link]

-

Steinfeld, T., Pulido-Rios, M. T., Armstrong, S., & Hegde, S. S. (2010). In vitro muscarinic receptor radioligand-binding assays. Current protocols in pharmacology, Chapter 1, Unit 1.33. [Link]

-

Kawashima, K., Fujii, T., Watanabe, Y., & Misawa, H. (1999). Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. Journal of neuroimmunology, 99(2), 224–229. [Link]

-

Brufau, G., & Guixà-González, R. (2012). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. International journal of molecular sciences, 13(12), 15918–15935. [Link]

-

Messer, W. S., Jr, Abuh, Y. F., Liu, Y., Perrott, K., & Denniston, J. C. (1995). Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes. Neurochemical research, 20(6), 669–674. [Link]

-

Brufau, G., & Guixà-González, R. (2012). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. International journal of molecular sciences, 13(12), 15918–15935. [Link]

-

Lau, W. M., & Szilagyi, M. (1992). A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor. General pharmacology, 23(6), 1165–1170. [Link]

-

Graphviz. (n.d.). Examples. Retrieved January 12, 2026, from [Link]

-

Fuder, H., & Meincke, M. (1993). Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes. Naunyn-Schmiedeberg's archives of pharmacology, 347(6), 591–595. [Link]

-

Gomez, A., Bellido, I., & Sanchez de la Cuesta, F. (1995). Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat. British journal of anaesthesia, 74(4), 449–452. [Link]

-

Eurofins Discovery. (n.d.). M2 Human Acetylcholine (Muscarinic) GPCR Cell Based Antagonist cAMP LeadHunter Assay. Retrieved January 12, 2026, from [Link]

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

-

Innoprot. (n.d.). M4 Muscarinic Acetylcholine Receptor Assay. Retrieved January 12, 2026, from [Link]

-

Kukkonen, J. P., & Akerman, K. E. (1998). Pseudo-noncompetitive antagonism of M1, M3, and M5 muscarinic receptor-mediated Ca2+ mobilization by muscarinic antagonists. Biochemical and biophysical research communications, 242(2), 353–358. [Link]

-

Pohjanvirta, R., & Tuomisto, J. (1994). M3-subtype muscarinic receptor activation stimulates intracellular calcium oscillations and aldosterone production in human adrenocortical HAC15 cells. Pflügers Archiv : European journal of physiology, 426(3-4), 361–363. [Link]

-

Haddad, E. B., Patel, H., Keeling, J. E., Yacoub, M. H., Barnes, P. J., & Belvisi, M. G. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British Journal of Pharmacology, 127(2), 413-420. [Link]

-

Charlton, S. J. (2009). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British journal of pharmacology, 158(3), 643–656. [Link]

-

Burford, N. T., & Nahorski, S. R. (1996). Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment. The Journal of pharmacology and experimental therapeutics, 277(1), 445–452. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 12, 2026, from [Link]

-

Graphviz. (2024, September 28). DOT Language. [Link]

-

Jacobson, K. A., Paoletta, S., & Costanzi, S. (2015). Structure-Based Design and Discovery of New M2 Receptor Agonists. ACS chemical biology, 10(7), 1638–1649. [Link]

-

Ellson, J., & Gansner, E. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]

-

Neher, E., & Penner, R. (1993). Measurement of changes in functional muscarinic acetylcholine receptor density in single neuroblastoma cells using calcium release kinetics. The Journal of physiology, 469, 439–456. [Link]

-

Kim, E. K., & Malhotra, K. (2025, January 19). Glycopyrrolate. In StatPearls. StatPearls Publishing. [Link]

-

Egorova, P. A., & Berg, K. A. (2001). Muscarinic Acetylcholine Receptor Subtypes Mediating Urinary Bladder Contractility and Coupling to GTP Binding Proteins. The Journal of pharmacology and experimental therapeutics, 298(2), 679–686. [Link]

-

University of Rochester Medical Center. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved January 12, 2026, from [Link]

-

Eglen, R. M. (2006). Muscarinic Receptor Agonists and Antagonists. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link]

-

ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved January 12, 2026, from [Link]

-

Tadi, P., & Lui, F. (2025, January 19). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. M3-subtype muscarinic receptor activation stimulates intracellular calcium oscillations and aldosterone production in human adrenocortical HAC15 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinities of muscarinic drugs for [3H]N-methylscopolamine (NMS) and [3H]oxotremorine (OXO) binding to a mixture of M1-M4 muscarinic receptors: use of NMS/OXO-M ratios to group compounds into potential agonist, partial agonist, and antagonist classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comparative Analysis of Glycopyrrolate Iodide and Bromide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrrolate, a quaternary ammonium anticholinergic agent, is a cornerstone in various therapeutic applications owing to its potent antimuscarinic activity. While the active moiety, the glycopyrronium cation, is responsible for its pharmacological effects, the choice of the counter-ion, primarily bromide or iodide, can significantly influence the physicochemical properties, formulation strategies, and potentially the clinical profile of the drug product. This technical guide provides a comprehensive comparative analysis of glycopyrrolate iodide and glycopyrrolate bromide, delving into their chemical and physical characteristics, pharmacokinetic and pharmacodynamic profiles, clinical implications, and analytical methodologies. The objective is to equip researchers, scientists, and drug development professionals with a thorough understanding of the nuances between these two salt forms to inform rational drug design, formulation development, and clinical investigation.

Introduction: The Significance of the Counter-Ion

Glycopyrrolate is a synthetic quaternary ammonium compound that acts as a competitive antagonist of muscarinic acetylcholine receptors.[1] Its charged nature restricts its ability to cross the blood-brain barrier, leading to predominantly peripheral anticholinergic effects.[2] This characteristic makes it a valuable therapeutic agent for a range of conditions, including the reduction of salivary, tracheobronchial, and pharyngeal secretions during anesthesia, management of peptic ulcers, and as a maintenance treatment for chronic obstructive pulmonary disease (COPD).[3]

The active component of glycopyrrolate is the glycopyrronium cation. However, in solid dosage forms and solutions, it is formulated as a salt with a counter-ion. The most extensively studied and clinically utilized form is glycopyrrolate bromide.[2] Nevertheless, other salt forms, such as glycopyrrolate iodide, have been synthesized and investigated. The seemingly subtle substitution of a bromide ion for an iodide ion can have profound implications for the drug's solid-state properties, manufacturability, and stability, which are critical considerations in drug development. This guide will dissect these differences to provide a clear understanding of the two salt forms.

Chemical and Physical Properties: A Comparative Overview

The fundamental difference between glycopyrrolate iodide and bromide lies in the anionic counter-ion. This variation directly impacts several key physicochemical parameters.

| Property | Glycopyrrolate Bromide | Glycopyrrolate Iodide |

| Molecular Formula | C₁₉H₂₈BrNO₃[4] | C₁₉H₂₈INO₃ |

| Molecular Weight | 398.33 g/mol [4] | 445.3 g/mol |

| Appearance | White, odorless crystalline powder[4][5] | Pale-yellow solid[6] |

| Solubility | Soluble in water and alcohol; practically insoluble in chloroform and ether.[4][5] | Soluble in chloroform, dichloromethane, and methanol.[6] May also be soluble in DMSO, water, and ethanol.[7] |

| Hygroscopicity | The amorphous form is highly hygroscopic.[8][9] | The amorphous form is also hygroscopic, but some evidence suggests it may have a lower glass transition temperature, which could impact stability and formulation.[9] |

| Stability | Stable in acidic conditions (pH 2-3), but stability decreases above pH 6 due to ester hydrolysis.[10] | While specific stability data is limited, it is expected to exhibit similar pH-dependent stability due to the shared ester linkage in the glycopyrronium cation. |

Causality Behind Property Differences:

The larger ionic radius and greater polarizability of the iodide ion compared to the bromide ion are the primary drivers of the observed differences in physical properties. These atomic-level variations influence the crystal lattice energy and solvation characteristics of the respective salts, leading to differences in solubility and potentially hygroscopicity. For instance, the solubility of glycopyrrolate iodide in less polar organic solvents like chloroform and dichloromethane suggests a "softer" ionic interaction that is more readily disrupted by these solvents compared to the harder bromide salt.

A noteworthy finding from patent literature is that glycopyrrolate iodide possesses a lower glass transition temperature (Tg) than its bromide counterpart.[9] The Tg is a critical parameter for amorphous solid dispersions, influencing their physical stability and tendency to recrystallize. A lower Tg implies that the iodide salt may become mobile and potentially crystallize at lower temperatures, a crucial consideration for the development of stable amorphous formulations, particularly for inhalation products where particle size and stability are paramount.[9]

Pharmacokinetics and Pharmacodynamics: Is the Counter-Ion a Deciding Factor?

The pharmacokinetic and pharmacodynamic profiles of glycopyrrolate are predominantly dictated by the glycopyrronium cation, the active pharmacological entity.

Pharmacokinetics (ADME):

-

Absorption: Oral bioavailability of glycopyrrolate is generally low and variable, largely due to its quaternary ammonium structure which hinders its passage across lipid-rich gastrointestinal membranes.[11] Following intravenous administration, the onset of action is rapid, typically within one minute.[12] There is no direct evidence to suggest a significant difference in the rate or extent of absorption between the iodide and bromide salts when administered parenterally. For oral administration, any differences would likely be attributable to variations in dissolution rate influenced by their respective solid-state properties.

-

Distribution: As a quaternary amine, glycopyrrolate has limited ability to cross the blood-brain barrier, resulting in minimal central nervous system effects.[2] The volume of distribution is relatively small.[4] The counter-ion is not expected to influence the distribution of the active glycopyrronium cation.

-

Metabolism: The in vivo metabolism of glycopyrrolate in humans has not been extensively studied, but it is believed to be minimal.[4]

-

Excretion: The primary route of elimination is through urinary excretion of the unchanged drug.[12]

Pharmacodynamics:

The mechanism of action for both salts is identical: competitive antagonism of muscarinic acetylcholine receptors (M1-M5).[1][13] This antagonism leads to a reduction in smooth muscle tone and secretions from exocrine glands. The binding affinity and antagonist potency are properties of the glycopyrronium cation and are independent of the accompanying anion. Therefore, from a pharmacodynamic standpoint, glycopyrrolate iodide and bromide are expected to be equipotent.

Diagram of the Signaling Pathway

Caption: Glycopyrrolate competitively blocks acetylcholine at muscarinic receptors.

Clinical Applications and Regulatory Landscape

Glycopyrrolate bromide is the predominantly approved and clinically utilized salt form. Its therapeutic applications are well-established and include:

-

Preoperative Medication: To reduce salivary, tracheobronchial, and pharyngeal secretions.[3]

-

Peptic Ulcer Disease: As an adjunctive therapy.

-

Chronic Obstructive Pulmonary Disease (COPD): As a maintenance bronchodilator.[14][15]

-

Sialorrhea (Excessive Drooling): In pediatric patients with neurologic conditions.[12]

-

Hyperhidrosis (Excessive Sweating): Topical formulations are available.[12]

There is a lack of specific clinical trial data and regulatory approvals for glycopyrrolate iodide for distinct indications. It is plausible that any clinical development of the iodide salt would target similar therapeutic areas as the bromide salt, with the primary rationale for its selection being potential formulation advantages, such as improved stability in a particular dosage form (e.g., an amorphous solid dispersion for inhalation). The choice between the two would likely be driven by biopharmaceutical and manufacturing considerations rather than anticipated differences in clinical efficacy.

Synthesis and Formulation Considerations

The synthesis of both glycopyrrolate iodide and bromide involves a final quaternization step where the tertiary amine precursor is reacted with either methyl iodide or methyl bromide, respectively. This final step is the key differentiator in producing the two salt forms.

The choice of the counter-ion can have significant implications for formulation development. As previously mentioned, the lower glass transition temperature of glycopyrrolate iodide may present both challenges and opportunities.[9] While it could indicate a higher propensity for recrystallization in amorphous formulations, it might also offer advantages in specific manufacturing processes. The higher hygroscopicity of the amorphous bromide salt can lead to particle agglomeration and fusion during milling, which is detrimental for formulations intended for inhalation where particle size is critical.[9] The iodide salt, while also hygroscopic, may exhibit different behavior that could be more amenable to certain formulation strategies.

Analytical Methodologies

The analytical quantification of glycopyrrolate in biological matrices and pharmaceutical formulations typically relies on chromatographic techniques. The choice of method is generally independent of the counter-ion, as the focus is on the glycopyrronium cation.

Experimental Protocol: Quantification of Glycopyrrolate in Plasma by LC-MS/MS

This protocol is a representative example and may require optimization based on specific laboratory conditions and instrumentation.

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a C8 solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 500 µL of plasma, add an internal standard (e.g., a stable isotope-labeled glycopyrrolate).

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the precursor-to-product ion transitions for glycopyrronium and the internal standard.

-

Rationale for Experimental Choices:

-

Solid-Phase Extraction: This technique provides efficient clean-up of the plasma matrix, removing proteins and other endogenous components that can interfere with the analysis and suppress the ionization of the analyte in the mass spectrometer.

-

Reverse-Phase Chromatography: The C18 column provides good retention and separation of the relatively polar glycopyrronium cation from other components in the sample extract.

-

Mass Spectrometric Detection: LC-MS/MS offers high sensitivity and selectivity, which is crucial for quantifying the low concentrations of glycopyrrolate typically found in biological samples.

Diagram of the Analytical Workflow

Caption: A typical workflow for the quantification of glycopyrrolate in plasma.

Conclusion: A Matter of Physicochemical Optimization

The fundamental difference between glycopyrrolate iodide and bromide lies in the physicochemical properties imparted by the respective counter-ions. While the pharmacodynamic and pharmacokinetic profiles are largely dictated by the active glycopyrronium cation and are expected to be equivalent, the choice of the salt form is a critical decision in drug development.

Glycopyrrolate bromide is the well-established and clinically validated form, with a wealth of available data. Glycopyrrolate iodide, while less studied, presents intriguing possibilities for formulation optimization, particularly in the context of amorphous solid dispersions for inhalation, where properties like the glass transition temperature and hygroscopicity are of paramount importance.

For researchers and drug development professionals, the selection between glycopyrrolate iodide and bromide should be a data-driven decision based on the intended dosage form, manufacturing process, and desired stability profile. While the bromide salt offers a path of lower regulatory resistance due to its established history, the iodide salt may provide a valuable alternative for overcoming specific formulation challenges. Further research into the solid-state characterization and stability of glycopyrrolate iodide is warranted to fully elucidate its potential as a viable alternative to the bromide salt.

References

-

DailyMed. GLYCOPYRROLATE INJECTION, USP. [Link]

- Kerwin, E. M., et al. (2016). Efficacy and Safety of Twice-Daily Glycopyrrolate Versus Placebo in Patients With COPD: The GEM2 Study. COPD: Journal of Chronic Obstructive Pulmonary Disease, 13(4), 428-437.

-

Medscape. Cuvposa, Dartisla ODT (glycopyrrolate) dosing, indications, interactions, adverse effects, and more. [Link]

-

ClinicalTrials.gov. A Clinical Study to Investigate if a Single Dose of an Approved Drug Product (Glycopyrrolate Inhalation Solution) Reduces Trapped Air in the Lungs of Participants With Chronic Obstructive Pulmonary Disease. [Link]

- Ali-Melkkilä, T., Kaila, T., & Kanto, J. (1989). Glycopyrrolate: pharmacokinetics and some pharmacodynamic findings. Acta Anaesthesiologica Scandinavica, 33(7), 513-517.

-

U.S. Food and Drug Administration. 022571Orig1s000. [Link]

-

Sandoz Canada Inc. PRODUCT MONOGRAPH GLYCOPYRROLATE INJECTION USP. [Link]

- Ferguson, G. T., et al. (2018). Efficacy and safety of glycopyrrolate/eFlow® CS (nebulized glycopyrrolate) in moderate-to-very-severe COPD: Results from the glycopyrrolate for obstructive lung disease via electronic nebulizer (GOLDEN) 3 and 4 randomized controlled trials.

-

MedPath. GLYCOPYRROLATE - FDA Drug Approval Details. [Link]

-

WikiAnesthesia. Glycopyrrolate. [Link]

-

ClinicalTrials.gov. A Phase IIb Study of Glycopyrrolate Inhalation Solution Over 1 Week in Subjects With COPD. [Link]

- Gallanosa, A., & Stevens, J. B. (2021). Glycopyrrolate. In StatPearls [Internet].

-

New Drug Approvals. Glycopyrrolate. [Link]

-

Chemsrc. Glycopyrrolate | CAS#:596-51-0. [Link]

- Google Patents. EP1861361A1 - Glycopyrronium salts and their therapeutic use.

- Bellich, B., et al. (2022). Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. Pharmaceutics, 14(8), 1587.

-

ClinicalTrials.gov. Trials on Glycopyrrolate. [Link]

-

Quora. Is glycopyrrolate the same as Glycopyrronium bromide? What is the difference between them? Does the 'ate' suffix suggest ester group?. [Link]

-

U.S. Food and Drug Administration. glycopyrrolate injection. [Link]

- Bellich, B., et al. (2022). Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions.

-

Stabilis. Monographie - Glycopyrronium bromide. [Link]

- American Society of Health-System Pharmacists. Glycopyrrolate. In ASHP's Handbook on Injectable Drugs.

- Google Patents.

-

Wikipedia. Glycopyrronium bromide. [Link]

-

Drugs.com. Glycopyrrolate vs Glycopyrronium Topical Comparison. [Link]

-

PubChem. Glycopyrrolate. [Link]

Sources

- 1. Glycopyrrolate | C19H28BrNO3 | CID 11693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. GLYCOPYRROLATE INJECTION, USP [dailymed.nlm.nih.gov]

- 5. Glycopyrrolate | 596-51-0 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. Glycopyrrolate iodide-d3 (mixture of diastereomers) | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 8. Glycopyrrolate | CAS#:596-51-0 | Chemsrc [chemsrc.com]

- 9. EP1861361A1 - Glycopyrronium salts and their therapeutic use - Google Patents [patents.google.com]

- 10. publications.ashp.org [publications.ashp.org]

- 11. Glycopyrrolate: pharmacokinetics and some pharmacodynamic findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Efficacy and Safety of Twice-Daily Glycopyrrolate Versus Placebo in Patients With COPD: The GEM2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Efficacy and safety of glycopyrrolate/eFlow® CS (nebulized glycopyrrolate) in moderate-to-very-severe COPD: Results from the glycopyrrolate for obstructive lung disease via electronic nebulizer (GOLDEN) 3 and 4 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Glycopyrrolate Iodide

Abstract

Glycopyrrolate is a quaternary ammonium muscarinic receptor antagonist widely utilized in clinical practice for indications requiring the inhibition of cholinergic activity, such as chronic obstructive pulmonary disease (COPD) and the reduction of salivary and respiratory secretions.[1][2][3][4] Its classification as a quaternary amine results in minimal penetration of the blood-brain barrier, which advantageously limits central nervous system side effects.[1][3] A thorough understanding of its in vitro pharmacological profile is fundamental to appreciating its clinical efficacy and safety. This guide provides a detailed examination of glycopyrrolate's mechanism of action, receptor binding affinity, functional antagonism, and kinetic properties, supported by field-proven experimental protocols for its characterization.

Core Mechanism of Action: Competitive Muscarinic Antagonism

Glycopyrrolate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These G protein-coupled receptors (GPCRs) are classified into five subtypes (M1-M5) and are crucial for mediating the actions of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2][5]

-

M1, M3, M5 Receptors: Primarily couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to increased intracellular calcium ([Ca2+]).[5][6]

-

M2, M4 Receptors: Primarily couple to Gi/o proteins, inhibiting adenylyl cyclase and resulting in decreased intracellular cyclic AMP (cAMP).[5]

As a competitive antagonist, glycopyrrolate binds to the same site on the mAChR as acetylcholine but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from binding and initiating downstream signaling cascades. This blockade is surmountable, meaning its inhibitory effect can be overcome by increasing the concentration of the agonist (acetylcholine).

Caption: Competitive antagonism at the muscarinic receptor.

Receptor Binding Affinity and Selectivity

The initial characterization of an antagonist involves quantifying its affinity for its target receptor(s). This is most commonly achieved through radioligand binding assays.

Expertise & Experience: The choice of radioligand is critical for these assays. A non-selective, high-affinity antagonist like [³H]-N-methylscopolamine ([³H]-NMS) is frequently used to label the total population of muscarinic receptors in a given tissue preparation, such as human airway smooth muscle or rat heart membranes.[7][8] To determine subtype selectivity, tissues rich in a specific subtype (e.g., rat cerebral cortex for M1, heart for M2, salivary glands for M3) or recombinant cell lines expressing a single human receptor subtype are used.[7]

Competition binding studies reveal that glycopyrrolate is a high-affinity, non-selective muscarinic antagonist. It binds with nanomolar affinity across the M1, M2, and M3 receptor subtypes.[7] This lack of selectivity is a key feature of its pharmacological profile, contributing to its broad range of clinical effects.

| Receptor Subtype | Tissue/System | Ki (nM) | Reference |

| M1 | Rat Cerebral Cortex | ~0.60 | [9] |

| M2 | Rat Heart / Guinea Pig Brain | ~0.03 - 1.89 | [8][9] |

| M3 | Rat Salivary Gland / Submandibular Gland | ~1.69 | [8] |

| Mixed (Airways) | Human Airway Smooth Muscle | 0.5 - 3.6 | [7] |

| Ki values represent the dissociation constant of the inhibitor and are a measure of binding affinity; a lower Ki indicates higher affinity. |

Protocol 1: Competition Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of glycopyrrolate.

-

Preparation of Membranes: Homogenize the target tissue (e.g., rat heart) or cells expressing the desired mAChR subtype in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes and wash multiple times to remove endogenous substances.

-

Assay Incubation: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-NMS at its approximate Kd concentration), and varying concentrations of unlabeled glycopyrrolate iodide.

-

Controls (Trustworthiness):

-

Total Binding: Membranes + Radioligand (no competitor).

-

Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine) to saturate all specific binding sites.

-

-

Incubation & Termination: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 3 hours).[7] Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of glycopyrrolate to generate a competition curve.

-

Determine the IC50 (the concentration of glycopyrrolate that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competition radioligand binding assay.

Functional Antagonism: Quantifying Potency

While binding assays measure affinity, functional assays are essential to determine the potency of an antagonist in a physiological system. These assays measure the ability of glycopyrrolate to inhibit a response induced by a muscarinic agonist.

Isolated Tissue Organ Bath Assays

Expertise & Experience: The "gold standard" for characterizing competitive antagonism in vitro is the Schild analysis, performed using isolated tissue preparations.[10] Tissues like guinea pig ileum (rich in M3 receptors) or guinea pig trachea are classic models.[11][12] The principle is to measure the contractile response to an agonist (e.g., carbachol) and observe how the concentration-response curve shifts in the presence of the antagonist.

A key output of this analysis is the pA2 value , which represents the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve.[13] For a simple competitive antagonist, the pA2 value is theoretically equal to the pKB (the negative log of the binding affinity, Ki).[13] Studies have determined pA2 values for glycopyrrolate in the range of 8.16 to 10.31, depending on the tissue and agonist used, confirming its high potency.[9][12][14]

| Assay System | Agonist | pA2 Value | Reference |

| Guinea Pig Atrium (M2) | Carbachol | 8.16 | [9][14] |

| Guinea Pig Atrium (M2) | Acetylcholine | 8.39 | [9][14] |

| Guinea Pig Ileum (M3) | Methacholine | 10.31 | [12] |

| Rabbit Vas Deferens (M1) | McN-A-343 | > 11 | [12] |

Protocol 2: Isolated Guinea Pig Trachea Contraction & Schild Analysis

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea.[15] Carefully clean connective tissue and cut the trachea into rings (4-5 mm in length).[15]

-

Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, aerated with 95% O₂ / 5% CO₂.[15][16] Attach one end to a fixed hook and the other to an isometric force transducer to record tension. Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60-90 minutes.[17]

-

Control Curve: Generate a cumulative concentration-response curve by adding increasing concentrations of an agonist like carbachol or acetylcholine to the bath until a maximal contraction is achieved.

-

Antagonist Incubation: Wash the tissue extensively to return to baseline. Add a fixed concentration of glycopyrrolate to the bath and allow it to incubate and equilibrate with the tissue (e.g., 30-60 minutes).

-

Second Curve: In the continued presence of glycopyrrolate, generate a second agonist concentration-response curve. The curve should be shifted to the right.

-

Repeat: Repeat steps 4 and 5 with at least two additional, higher concentrations of glycopyrrolate.

-

Data Analysis (Schild Plot):

-

For each concentration of glycopyrrolate, calculate the concentration ratio (CR): the EC50 of the agonist in the presence of the antagonist divided by the EC50 of the agonist alone.

-

Plot log(CR - 1) on the y-axis versus the negative log of the molar concentration of glycopyrrolate on the x-axis.

-

Perform a linear regression. The x-intercept of this line is the pA2 value.

-

Trustworthiness: A slope of the regression line that is not significantly different from 1.0 is a key indicator of simple, competitive antagonism.[18]

-

Cell-Based Second Messenger Assays

Recombinant cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype are powerful tools for dissecting subtype-specific effects.[5]

-

For M1, M3, M5 Receptors (Gq-coupled): Calcium flux assays are used.[6] Cells are loaded with a calcium-sensitive fluorescent dye.[5] Addition of an agonist triggers Ca²⁺ release, causing an increase in fluorescence. The ability of glycopyrrolate to inhibit this fluorescence increase is measured to determine its IC50.[5]

-

For M2, M4 Receptors (Gi-coupled): cAMP assays are used.[5] Cells are first stimulated with forskolin to raise basal cAMP levels. The ability of a muscarinic agonist to inhibit this cAMP production is measured. Glycopyrrolate's potency is determined by its ability to reverse this agonist-induced inhibition.[5]

Kinetic Profile: The Basis for Long Duration of Action

Beyond affinity and potency, the kinetics of binding—the rates of association (kon) and dissociation (koff)—provide critical insight into a drug's duration of action. While glycopyrrolate has a relatively short plasma half-life, its clinical effects are prolonged.[7][19]

In vitro kinetic studies provide the mechanistic explanation for this observation. Wash-out experiments and indirect kinetic studies monitoring the association rate of [³H]-NMS after pre-incubation with glycopyrrolate have demonstrated that it dissociates slowly from human airway smooth muscle muscarinic receptors.[7] This slow dissociation (a low koff rate) means that glycopyrrolate remains bound to the receptor for an extended period, providing a sustained blockade of cholinergic neurotransmission long after the drug has been cleared from systemic circulation.[7] This property is a key contributor to its long duration of action in the treatment of respiratory diseases.[7]

Conclusion

The in vitro pharmacological profile of glycopyrrolate iodide is well-defined. It is a high-affinity, potent, and non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes. Its key characteristic, particularly relevant to its use in respiratory medicine, is its slow dissociation from the receptors, which provides a mechanistic basis for its long duration of action. The experimental protocols detailed herein represent the standard, validated methodologies required to rigorously characterize glycopyrrolate and similar muscarinic antagonists during drug development and research.

References

-

Haddad, E. B., Patel, H., Keeling, J. E., Yacoub, M. H., Barnes, P. J., & Belvisi, M. G. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British Journal of Pharmacology, 127(2), 413–420. [Link]

-

Sci-Hub. (1999). Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways. British Journal of Pharmacology. [Link]

-

Innoprot. (n.d.). M3 Muscarinic Acetylcholine Receptor Assay. [Link]

-

Wessinger, W. D., & Apple, T. M. (1999). Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat. British Journal of Anaesthesia, 83(4), 637-641. [Link]

-

ResearchGate. (n.d.). In vitro tracheal smooth muscle contraction. [Link]

-

Lau, W. M., & Szilagyi, M. (1992). A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor. General Pharmacology, 23(6), 1165-1170. [Link]

-

Chabicovsky, M., Winkler, S., Soeberdt, M., Kilic, A., Masur, C., & Abels, C. (2019). Pharmacology, toxicology and clinical safety of glycopyrrolate. Toxicology and Applied Pharmacology, 370, 154-169. [Link]

-

Molecular Devices. (n.d.). Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. [Link]

-

D'Agostino, G., Giraldo, E., & Micheletti, R. (1995). In vitro characterization of a novel, potent and selective M3 antagonist. British Journal of Pharmacology, 116(6), 2593–2598. [Link]

-

Fernandes, L. B., & de Souza, H. D. (2014). In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations. Journal of visualized experiments : JoVE, (87), 51318. [Link]

-

Synapse. (2023). Glycopyrrolate: Detailed Review of its Transformative R&D Success, Mechanism of Action. [Link]

-

Montes, M., Artigas, P., Gual, S., Torondel, B., & Carcasona, C. (2009). In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. British Journal of Pharmacology, 156(8), 1297–1307. [Link]

-

Eurofins Discovery. (n.d.). M3 Human Acetylcholine (Muscarinic) GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay. [Link]

-

Woo, A. Y. H., Ge, X., Pan, L., et al. (2019). Isolated guinea pig trachea relaxation assay. Bio-protocol, 9(12), e3269. [Link]

-

Lau, W. M., & Szilagyi, M. (1992). A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor. General pharmacology, 23(6), 1165–1170. [Link]

-

Ogoda, M., Niiya, R., Koshika, T., & Yamada, S. (2011). Comparative Characterization of Lung Muscarinic Receptor Binding After Intratracheal Administration of Tiotropium, Ipratropium, and Glycopyrrolate. Journal of Pharmacological Sciences, 115(3), 374-382. [Link]

-

Semantic Scholar. (2019). Pharmacology, toxicology and clinical safety of glycopyrrolate. [Link]

-

Chabicovsky, M., Winkler, S., Soeberdt, M., Kilic, A., Masur, C., & Abels, C. (2019). Pharmacology, toxicology and clinical safety of glycopyrrolate. Toxicology and applied pharmacology, 370, 154–169. [Link]

-

Fuder, H., & Meincke, M. (1993). Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes. European journal of pharmacology, 230(1), 111–115. [Link]

-

Montes, M., Artigas, P., Gual, S., Torondel, B., & Carcasona, C. (2009). In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder. British journal of pharmacology, 156(8), 1297–1307. [Link]

-

Koffi, A. A., Longo-Mbenza, B., N'guessan, B. B., Piba, T. H., & D'Almeida, M. A. (2011). Dichrostachys cinerea (L.) Wight et Arn (Mimosaceae) hydro-alcoholic extract action on the contractility of tracheal smooth muscle isolated from guinea-pig. African health sciences, 11(1), 107–113. [Link]

-

Bodor, N., & El-Koussi, A. A. (1988). Design, synthesis, and pharmacological evaluation of soft glycopyrrolate and its analog. Journal of pharmaceutical sciences, 77(4), 305–311. [Link]

-

Sardi, F., Abad, C., Sardi, A., & Marín, J. (2005). Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein. British journal of pharmacology, 144(7), 983–991. [Link]

-

Schachter, E. N., & Fedan, J. S. (1994). Contraction of the guinea pig isolated, perfused trachea to purine and pyrimidine agonists. The Journal of pharmacology and experimental therapeutics, 268(3), 1321–1327. [Link]

-

Deranged Physiology. (n.d.). Glycopyrrolate. [Link]

-

Leff, P., & Dougall, I. G. (1993). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. British journal of pharmacology, 108(2), 317–324. [Link]

-

British Pharmacological Society. (n.d.). In vitro pharmacology: receptor antagonism. [Link]

-

Mirakhur, R. K., & Dundee, J. W. (1983). Evaluation of glycopyrrolate and atropine as adjuncts to reversal of non-depolarizing neuromuscular blocking agents in a "true-to-life" situation. British Journal of Anaesthesia, 55(10), 971-975. [Link]

-

Patel, S. S., & Souter, J. L. (2025). Glycopyrrolate. In StatPearls. StatPearls Publishing. [Link]

-

Leff, P., & Dougall, I. G. (1993). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA(2) of competitive antagonists. British Journal of Pharmacology, 108(2), 317-324. [Link]

-

Beleslin, D. B., & Samardžić, R. (1992). Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. Iugoslavica physiologica et pharmacologica acta, 28(1), 1-6. [Link]

-

Ali-Melkkilä, T., Kaila, T., & Kanto, J. (1989). Pharmacokinetics of i.v. and i.m. glycopyrrolate. British journal of anaesthesia, 62(3), 298–301. [Link]

-

Eltze, M. (1995). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. Naunyn-Schmiedeberg's archives of pharmacology, 351(4), 342–350. [Link]

-

Karlsson, E., & Jolkkonen, M. (1994). Muscarinic receptor subtype selective toxins. Toxicon, 32(9), 1043–1052. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Glycopyrrolate? [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Glycopyrrolate: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]

- 3. Pharmacology, toxicology and clinical safety of glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycopyrrolate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. innoprot.com [innoprot.com]

- 7. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro characterization of a novel, potent and selective M3 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isolated guinea pig trachea relaxation assay [bio-protocol.org]

- 17. Dichrostachys cinerea (L.) Wight et Arn (Mimosaceae) hydro-alcoholic extract action on the contractility of tracheal smooth muscle isolated from guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 18. neuron.mefst.hr [neuron.mefst.hr]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Glycopyrrolate Iodide for Research Applications

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of glycopyrrolate iodide, a quaternary ammonium compound of significant interest in pharmaceutical research. As an anticholinergic agent, the purity and isomeric composition of glycopyrrolate are critical to its therapeutic efficacy and safety profile.[1] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding.

Glycopyrrolate, chemically known as 3-[cyclopentyl(hydroxy)phenylacetoxy]-1,1-dimethylpyrrolidinium, is a muscarinic antagonist that does not readily cross the blood-brain barrier.[2] It is widely used to reduce salivary and respiratory secretions, manage peptic ulcers, and treat conditions like hyperhidrosis.[3][4] The molecule possesses two chiral centers, leading to four possible stereoisomers.[3][5] The final drug substance is often a specific racemic mixture of diastereomers, making stereochemical control and analysis a crucial aspect of its synthesis and purification.[5][6]

Part 1: The Core Synthesis Pathway

The synthesis of glycopyrrolate iodide is fundamentally a two-stage process: an initial esterification to create the tertiary amine precursor, followed by a quaternization step to form the final quaternary ammonium salt.

Stage 1: Esterification to Form the Tertiary Amine Intermediate

The first critical stage involves the formation of 1-methylpyrrolidin-3-yl cyclopentyl(hydroxy)(phenyl)acetate (see Figure 1).[7][8][9][10] This is achieved by coupling α-cyclopentylmandelic acid with 1-methyl-3-pyrrolidinol.

Causality Behind Experimental Choices: The direct esterification of α-cyclopentylmandelic acid presents a challenge because it is a hydroxy acid.[3] Standard methods of activating the carboxylic acid, such as conversion to an acid chloride, are not feasible due to the presence of the tertiary hydroxyl group.[3] Therefore, alternative strategies are employed:

-

Transesterification: A robust and historically significant method involves the transesterification of a simple alkyl ester of α-cyclopentylmandelic acid (e.g., the methyl ester) with 1-methyl-3-pyrrolidinol.[3][11] This reaction is typically driven to completion by heating under the influence of a catalyst like sodium methoxide.[3]

-

Mitsunobu Reaction: This reaction allows for direct coupling using activating agents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP).[5] While effective, a significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can complicate the purification of the desired ester intermediate.[5]

-

Coupling Reagents: Other reagents like carbonyldiimidazole (CDI) can facilitate direct esterification. However, these processes can suffer from long reaction times and the generation of byproducts that require careful removal.[3]

For its reliability and more straightforward purification, the transesterification approach is often preferred in a research setting.

Stage 2: Quaternization with Methyl Iodide

The second stage is the N-methylation of the tertiary amine nitrogen in the ester intermediate to yield the quaternary ammonium salt. While glycopyrrolate is commercially available as a bromide salt, the synthesis of the iodide analogue for research purposes is achieved by using methyl iodide as the alkylating agent.

Mechanistic Insight: This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the tertiary nitrogen atom acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. Iodide is an excellent leaving group, facilitating a high reaction yield. The choice of solvent is critical; acetone is frequently used because it effectively dissolves the tertiary amine precursor, while the resulting polar quaternary ammonium iodide salt is poorly soluble and precipitates upon formation, providing an initial degree of purification.[6]

Part 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and rationale for each step.

Protocol 1: Synthesis of 1-methylpyrrolidin-3-yl cyclopentyl(hydroxy)(phenyl)acetate

-

Objective: To synthesize the tertiary amine intermediate via transesterification.

-

Reagents & Equipment:

-

Methyl cyclopentylmandelate

-

1-Methyl-3-pyrrolidinol

-

Sodium methoxide (catalytic amount)

-

Toluene (anhydrous)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle, magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

-

Methodology:

-

To a nitrogen-flushed round-bottom flask, add methyl cyclopentylmandelate (1.0 eq), 1-methyl-3-pyrrolidinol (1.2 eq), and anhydrous toluene.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic mixture sequentially with water and brine to remove excess reagents and catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tertiary amine intermediate as an oil.

-

Protocol 2: Synthesis of Glycopyrrolate Iodide (Quaternization)

-

Objective: To convert the tertiary amine intermediate into the final quaternary ammonium salt.

-

Reagents & Equipment:

-

Crude 1-methylpyrrolidin-3-yl cyclopentyl(hydroxy)(phenyl)acetate

-

Methyl iodide

-

Acetone (anhydrous)

-

Reaction flask with dropping funnel and stirrer

-

Ice bath

-

Büchner funnel and vacuum flask

-

-

Methodology:

-

Dissolve the crude tertiary amine intermediate (1.0 eq) in anhydrous acetone in a reaction flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add methyl iodide (1.1 eq) dropwise to the stirred solution while maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.[6] A white precipitate of glycopyrrolate iodide will form.

-

Ensure complete crystallization by stirring at room temperature.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold acetone to remove unreacted starting materials and soluble impurities.[6]

-

Dry the crude glycopyrrolate iodide under vacuum.

-

Part 3: Purification by Recrystallization

The purification of quaternary ammonium compounds (QACs) like glycopyrrolate iodide can be challenging. Their salt-like nature makes them poorly soluble in many common organic solvents, and they exhibit strong interactions with silica gel, which complicates standard column chromatography.[12][13] Therefore, recrystallization is the most effective and widely used method for purifying the crude product to pharmaceutical-grade standards.[14]

The Principle of Recrystallization: This technique relies on the differential solubility of the desired compound and its impurities in a specific solvent system at varying temperatures.[15] A carefully selected solvent system will dissolve the crude product at an elevated temperature, and upon controlled cooling, the pure compound will crystallize out, leaving the impurities behind in the mother liquor.

For glycopyrrolate salts, a mixed-solvent system is highly effective. A "good" solvent, such as methanol, is used to dissolve the compound, while a miscible "anti-solvent," like methyl ethyl ketone (MEK), is used to reduce its solubility and induce crystallization.[6][16] This process is particularly crucial for controlling the diastereomeric purity, as multiple recrystallizations can be used to isolate the desired racemic mixture (erythro or threo) to a purity of >99.8%.[6][16]

Protocol 3: Recrystallization of Glycopyrrolate Iodide

-

Objective: To achieve high chemical and diastereomeric purity of glycopyrrolate iodide.

-

Reagents & Equipment:

-

Crude glycopyrrolate iodide

-

Methanol

-

Methyl ethyl ketone (MEK)

-

Erlenmeyer flask with reflux condenser

-

Heating mantle

-

Büchner funnel and vacuum flask

-

-

Methodology:

-

Place the crude glycopyrrolate iodide into an Erlenmeyer flask.

-

Add a minimal amount of methanol and heat the mixture to reflux to completely dissolve the solid.[6]

-

While maintaining reflux, slowly add MEK as an anti-solvent until the solution becomes slightly turbid.

-

Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. This slow cooling is critical for the formation of large, pure crystals.

-

Further cool the flask in an ice bath to maximize the yield of the crystallized product.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold MEK to remove any residual mother liquor.[6]

-

Dry the purified glycopyrrolate iodide under vacuum to constant weight. This process may be repeated until the desired purity is achieved.[16]

-

Part 4: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, strength, quality, and purity of the synthesized glycopyrrolate iodide. This ensures that the material is suitable for its intended research application.

| Technique | Parameter Measured | Typical Specification / Purpose |

| HPLC | Chemical Purity, Diastereomeric Ratio, Impurity Profile | Purity ≥ 99.5%; confirms the ratio of desired diastereomers and quantifies related substances.[1][6][17][18] |

| LC-MS/MS | Molecular Weight Confirmation, High-Sensitivity Quantification | Confirms the mass of the glycopyrrolate cation (m/z 318.3) and is used for pharmacokinetic studies.[19] |

| NMR (¹H, ¹³C) | Structural Elucidation | Confirms the chemical structure and covalent linkages of the molecule. |

| Melting Point | Purity Assessment | A sharp, narrow melting point range indicates high purity.[6][15] |

| UV-Vis | Quantification | Can be used for quantitative analysis, with absorbance maxima often measured around 219-222 nm.[17][20] |

Expert Insight: For HPLC analysis, a reversed-phase C18 column is commonly used with UV detection at 222 nm.[17][21] The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[17] Due to the ionic nature of glycopyrrolate, ion-pairing agents or buffers are sometimes required to achieve good peak shape and resolution from impurities.[18]

References

- Title: Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography - ProQuest Source: ProQuest URL

- Title: Glycopyrrolate EP Impurities & Related Compounds Source: SynThink URL

- Title: KR101460694B1 - New synthetic method of glycopyrrolate and pharmaceutical formulations containing this active ingredient Source: Google Patents URL

- Title: WO2020148777A1 - Process for preparation of glycopyrrolate intermediate Source: Google Patents URL

- Title: WO2018154597A1 - Process for synthesis of glycopyrronium bromide Source: Google Patents URL

- Title: Purification Of Quaternary Ammonium Pyridinium Compounds - Column Chromatography Source: Column Chromatography URL

- Title: US20200377456A1 - Process for the preparation of glycopyrrolate tosylate Source: Google Patents URL

- Title: Glycopyrrolate and Impurities Source: BOC Sciences URL

- Title: Glycopyrrolate Tosylate Source: New Drug Approvals URL

- Title: Glycopyrrolate-impurities Source: Pharmaffiliates URL

- Title: Quaternary ammonium salt purification Source: Reddit URL

- Title: Process for production of glycopyrronium tosylate Source: Justia Patents URL

- Title: Glycopyrrolate Impurities Source: SynZeal URL

- Title: Glycopyrrolate Impurities and Related Compound Source: Veeprho URL

- Title: Separation of Quaternary Ammonium Compounds Using a Bonded Polymeric Zwitterionic Stationary Phase Source: LCGC International URL

- Source: Googleapis.

- Title: Glycopyrronium bromide Source: Wikipedia URL

- Title: CAS 596-51-0: Glycopyrrolate Source: CymitQuimica URL

- Title: Glycopyrrolate Source: ChemicalBook URL

- Title: US20080227988A1 - Crystallisation and Purification of Glycopyrronium Bromide Source: Google Patents URL

- Title: KR20120128522A - Synthetics method of Glycopyrrolate and pharmaceutical formulations containing this active ingredient Source: Google Patents URL

- Title: Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation Source: PubMed Central URL

- Source: Googleapis.

- Source: International Journal for Pharmaceutical Research Scholars (IJPRS)

- Title: case study of Glycopyrrolate Analytical lifecycle management oriented development and validation of a new stability-indicating ultra-fast liquid chromatographic method Source: SciELO URL

- Title: Validation of a sensitive and specific LC-MS/MS method and application to evaluate the systemic exposure and bioavailability of glycopyrrolate via different drug delivery approaches/devices Source: PubMed URL

- Source: Scirp.

- Source: International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN)

- Title: CN101133021B - Crystallisation and purification of glycopyrronium bromide Source: Google Patents URL

- Title: Recrystallization of Active Pharmaceutical Ingredients Source: SciSpace URL

- Title: Recrystallization Source: YouTube URL

- Title: Chemical Properties of Cyclopentyl-hydroxy-phenyl-acetic acid 1-methyl-pyrrolidin-3-yl ester Source: N/A URL

- Title: Cyclopentyl-hydroxy-phenyl-acetic acid 1-methyl-pyrrolidin-3-yl ester Source: the NIST WebBook URL

- Title: Glycopyrrolate Iodide-d3 Source: Clearsynth URL

- Title: 1-methylpyrrolidin-3-yl cyclopentyl(hydroxy)(phenyl)acetate (CAS NO)

- Title: KR101267108B1 - Crystallisation and purification of glycopyrronium bromide Source: Google Patents URL

- Title: Synthesis and crystal structure of quinuclidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate Source: N/A URL

- Title: 1-Methylpyrrolidin-3-yl 2-Cyclopentyl-2-hydroxy-2-phenylacetate Source: LGC Standards URL

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Glycopyrronium bromide - Wikipedia [en.wikipedia.org]